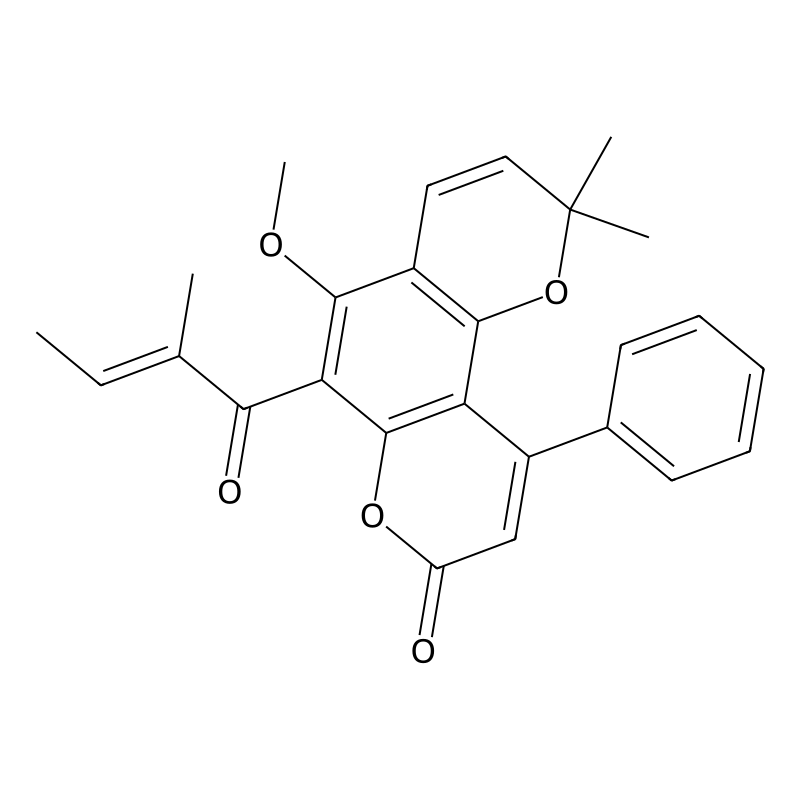

Calophyllolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Calophyllolide is a naturally occurring neoflavonoid found in several plants, including Calophyllum inophyllum (also known as Alexandrian laurel) and Lissachatina fulica (giant African snail) []. Scientific research suggests that calophyllolide possesses properties that could be beneficial for wound healing.

Anti-inflammatory Effects

Studies have investigated the anti-inflammatory properties of calophyllolide. Research published in PLOS ONE demonstrated that calophyllolide isolated from C. inophyllum could accelerate wound healing by reducing inflammation []. The study suggests that calophyllolide may be a promising candidate for developing new therapies for treating skin wounds.

Another area of research has focused on calophyllolide's ability to decrease capillary permeability []. Capillaries are the smallest blood vessels, and increased permeability can contribute to inflammation. By reducing capillary permeability, calophyllolide may further promote wound healing.

Calophyllolide is a bioactive compound primarily isolated from the seeds of the Calophyllum inophyllum plant, commonly known as Tamanu. It belongs to the class of compounds known as coumarins and is characterized by its unique structure, which includes a phenyl group attached to a coumarin backbone. The molecular formula of Calophyllolide is , with a molecular weight of approximately 416.5 g/mol . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, wound healing, and potential anti-cancer properties.

- Oxidation: Calophyllolide can be oxidized using agents like potassium permanganate or hydrogen peroxide to form various derivatives.

- Reduction: Reduction reactions can alter the coumarin structure, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Substitution reactions allow for the introduction of different functional groups into the Calophyllolide molecule, depending on the reagents used and conditions applied.

These reactions are significant for synthesizing derivatives with enhanced or modified biological properties.

Calophyllolide exhibits a range of biological activities that make it a subject of extensive research:

- Anti-inflammatory Effects: Studies have shown that Calophyllolide significantly reduces inflammation by modulating macrophage polarization and decreasing myeloperoxidase activity, which is beneficial in wound healing processes .

- Wound Healing: The compound promotes wound closure and reduces fibrosis formation in experimental models, indicating its potential as a therapeutic agent in skin repair .

- Osteogenic Activity: Calophyllolide has been demonstrated to enhance the expression of osteoblastic genes, promoting mineralization in osteoblast cell lines, which suggests its role in bone health .

- Anticancer Properties: Preliminary studies suggest that Calophyllolide may possess anticancer effects, although further research is required to fully elucidate this potential .

Calophyllolide is typically extracted from Calophyllum inophyllum seeds using various methods:

- Ethanol Extraction: This method involves soaking the seeds in ethanol to extract bioactive compounds. The extract is then purified through chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography .

- Non-Conventional Techniques: Advanced extraction methods like pressurized liquid extraction have shown higher yields compared to traditional methods like Soxhlet extraction, indicating a potential for more efficient industrial production .

These methods are crucial for obtaining Calophyllolide in sufficient quantities for research and application.

Calophyllolide has several applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and wound healing properties, it is being investigated for use in therapeutic formulations aimed at treating skin injuries and inflammatory conditions .

- Cosmetics: Its bioactive properties make it suitable for inclusion in cosmetic products aimed at skin repair and rejuvenation.

- Research: Calophyllolide serves as a valuable starting material for synthesizing other bioactive compounds in medicinal chemistry research.

Research on Calophyllolide's interactions with biological systems has revealed insights into its mechanism of action. For example:

- It has been shown to modulate gene expression related to inflammation and wound healing processes.

- Interaction studies indicate that Calophyllolide enhances cellular responses involved in tissue regeneration, particularly through its effects on macrophage polarization and osteoblast differentiation .

These interactions are essential for understanding how Calophyllolide can be effectively utilized in therapeutic applications.

Calophyllolide is unique among coumarin compounds due to its specific biological activities. Here are some similar compounds:

| Compound | Source | Notable Activities |

|---|---|---|

| Dalbergin | Dalbergia species | Anti-inflammatory, anti-cancer properties |

| Xanthones | Various plants | Antimicrobial, anti-cancer activities |

| Chromanones | Various sources | Significant bioactive properties |

Calophyllolide stands out because it combines anti-inflammatory effects with wound healing and osteogenic activities, making it particularly valuable for both scientific research and practical applications in medicine and cosmetics .

Calophyllum inophyllum

Calophyllum inophyllum represents the most extensively studied and well-documented source of calophyllolide among the Calophyllum genus [1] [2] [3]. This species, commonly known as tamanu, oil-nut, mastwood, or beautyleaf, is native to the Old World Tropics, with a distribution spanning from East Africa through Asia to Australia and Polynesia [4]. The species has been widely distributed across tropical coastal regions due to its historical importance in traditional shipbuilding and has become naturalized in various regions including the East African coast [4].

Calophyllolide was first isolated from natural sources in 1951 specifically from Calophyllum inophyllum seeds, making it the first neoflavone compound to be discovered in nature [4] [5]. The compound is classified as a neoflavonoid with the molecular formula C₂₆H₂₄O₅ and molecular weight of 416.5 grams per mole [1]. Research has consistently demonstrated that calophyllolide represents a major constituent of Calophyllum inophyllum, particularly concentrated in the seed oil and nuts [6].

Quantitative analysis using high-performance liquid chromatography has revealed that dried nuts of Calophyllum inophyllum contain approximately 2.0 to 2.3 milligrams of calophyllolide per gram of dried material [2] [7] [3]. This concentration represents one of the highest natural accumulations of calophyllolide documented in botanical sources. The seeds serve as the primary commercial source for calophyllolide extraction, with extraction methods typically employing ethanol-based solvents followed by chromatographic purification using silica gel and Sephadex columns [2] [3].

Tissue Distribution and Localization

Distribution in Plant Organs

The distribution of calophyllolide within Calophyllum inophyllum exhibits marked tissue specificity, with the highest concentrations found in reproductive structures, particularly the nuts or seeds [2] [3]. Comprehensive analytical studies using high-performance liquid chromatography have demonstrated that calophyllolide exists almost exclusively in the nuts, with dried nuts containing approximately 2.0 to 2.3 milligrams per gram of material [2] [7] [3]. This preferential accumulation in seeds represents a common pattern among plant secondary metabolites, where bioactive compounds are concentrated in reproductive tissues to provide protection during the vulnerable germination and early growth phases [26].

In contrast to the high seed concentrations, other fruit components show minimal calophyllolide content [2] [3] [27]. High-performance liquid chromatography analysis of the peel and shell fractions revealed essentially no detectable calophyllolide, with retention times at 15 minutes showing clear peaks only in nut extracts [27]. This distribution pattern suggests that calophyllolide biosynthesis and accumulation are specifically directed toward the seed endosperm and embryonic tissues, rather than the protective outer layers of the fruit.

Vegetative tissues of Calophyllum inophyllum demonstrate variable calophyllolide content depending on the specific organ examined [28]. The leaves contain calophyllolide as a component of the complex mixture of 4-phenylcoumarin derivatives, though typically at lower concentrations than found in seeds [28]. Historical phytochemical investigations have identified calophyllolide among five 4-phenylcoumarin derivatives isolated from leaf extracts, alongside related compounds such as inophyllolide and its isomers [28]. The presence in leaves suggests active biosynthetic processes in photosynthetic tissues, potentially linked to the plant's defensive strategies against herbivory and pathogen attack.

Root and bark tissues also contain calophyllolide, though comprehensive quantitative analysis of these tissues remains limited in the literature [29] [30]. Recent investigations of root bark extracts have yielded calophyllolide alongside other chromanone derivatives, indicating that the compound's distribution extends throughout the plant's vascular and structural tissues [29]. The presence in bark tissues may serve protective functions against fungal and bacterial infections, consistent with the antimicrobial properties documented for calophyllolide [6] [31].

Concentration Variations During Plant Maturity

Calophyllolide content in Calophyllum inophyllum demonstrates significant temporal variation that correlates directly with plant maturity and fruit development stages [2] [7] [3] [27]. Detailed quantitative analysis conducted over a four-month collection period from September to December revealed a consistent decline in calophyllolide concentrations as fruits progressed toward full maturity [2] [27]. Initial concentrations in September averaged 2.3 milligrams per gram of dried nuts, representing the peak accumulation period during early fruit development [27].

The temporal progression shows a steady decrease in calophyllolide content throughout the maturation process [2] [27]. October collections yielded approximately 2.1 milligrams per gram, followed by November samples containing 1.9 milligrams per gram, and finally December collections with the lowest concentrations at 1.6 milligrams per gram [27]. This represents an overall reduction of approximately 30 percent from peak to final maturity, indicating that calophyllolide synthesis occurs primarily during early to mid-fruit development phases.

The declining concentration pattern suggests that calophyllolide may serve specific functions during fruit development that become less critical as seeds approach full maturity [2]. One hypothesis is that calophyllolide provides antimicrobial and antioxidant protection during the vulnerable stages of seed development, when cellular differentiation and oil accumulation processes are most active [2] [3]. As seeds mature and develop more robust protective mechanisms, including thicker seed coats and higher oil content, the relative importance of calophyllolide protection may diminish.

Environmental factors during the growing season may also contribute to concentration variations [2]. The September to December collection period corresponds to important seasonal transitions in many tropical regions where Calophyllum inophyllum grows naturally. Changes in temperature, rainfall patterns, and photoperiod during this period could influence both the biosynthetic activity and the metabolic fate of calophyllolide within developing seeds.

Environmental Factors Affecting Content

Environmental conditions exert profound influence on calophyllolide biosynthesis and accumulation in Calophyllum species, with nutritional factors showing particularly dramatic effects [15]. Controlled hydroponic studies using Calophyllum brasiliense seedlings have revealed that mineral nutrition significantly affects secondary metabolite production, including compounds closely related to calophyllolide [15]. Calcium availability emerges as a critical factor, with calcium deficiency resulting in approximately 53 percent mortality in seedlings and substantial reductions in bioactive compound synthesis [15].

Potassium nutrition demonstrates even more pronounced effects on related compound biosynthesis [15]. Potassium-deficient conditions induced mortality in 28 percent of seedlings and caused dramatic reductions in calanolide production, with 15-fold decreases observed for calanolides B and C, and 4.3-fold reductions in apetalic acid concentrations [15]. These findings suggest that similar nutritional limitations would likely affect calophyllolide production, given the shared biosynthetic pathways among these related pyranocoumarin compounds.

The mechanisms underlying these nutritional effects likely involve the role of calcium and potassium in enzymatic processes and cellular metabolism [15]. Calcium serves essential functions in enzyme activation, membrane stability, and cell wall formation, all of which could influence the complex biosynthetic machinery required for calophyllolide production. Potassium functions in osmotic regulation, enzyme activation, and protein synthesis, processes that are fundamental to secondary metabolite biosynthesis [15].

Climate variables including temperature, humidity, and light intensity also influence calophyllolide production, though quantitative data for these factors remains limited [32]. Calophyllum inophyllum grows optimally in areas with annual temperatures between 30 to 35 degrees Celsius, but can tolerate ranges from 12 to 38 degrees Celsius [8]. Temperature extremes outside this range can kill the plants, suggesting that optimal secondary metabolite production likely occurs within narrower temperature ranges that support vigorous growth and metabolism.

Water availability represents another critical environmental factor [8]. Calophyllum inophyllum prefers annual rainfall between 3000 to 6000 millimeters but can tolerate ranges from 1300 to 8000 millimeters [8]. Both drought stress and waterlogging can significantly impact plant metabolism and secondary compound production. The species' natural coastal habitat suggests adaptation to specific moisture regimes that may optimize calophyllolide biosynthesis.

Soil chemistry and pH also influence plant growth and metabolite production [8]. Calophyllum inophyllum prefers slightly acidic soils with pH ranges from 5 to 6, though it can tolerate pH values from 4.5 to 7 [8]. Soil nutrient availability, particularly nitrogen, phosphorus, and micronutrients, can significantly affect the balance between primary and secondary metabolism, ultimately influencing calophyllolide production levels.

Biosynthetic Pathway

Precursors and Intermediates

The biosynthetic pathway leading to calophyllolide formation originates from the fundamental phenylpropanoid pathway, which serves as the foundation for numerous plant secondary metabolites including coumarins, flavonoids, and lignins [33] [34] [35]. The initial precursor for calophyllolide biosynthesis is L-phenylalanine, an aromatic amino acid derived from the shikimate pathway [33] [34]. Phenylalanine ammonia-lyase catalyzes the first committed step, converting L-phenylalanine to trans-cinnamic acid through deamination [33] [34] [36].

The pathway continues with the hydroxylation of trans-cinnamic acid to para-coumaric acid, catalyzed by cinnamate 4-hydroxylase, a cytochrome P450 enzyme [33] [34] [36]. Alternatively, para-coumaric acid can be formed directly from L-tyrosine through the action of tyrosine ammonia-lyase, providing a shorter route that bypasses the cinnamate 4-hydroxylase step [33] [36]. This alternative pathway has been exploited in metabolic engineering approaches for improved coumarin production in microbial systems [36].

The formation of the coumarin backbone requires the conversion of para-coumaric acid to para-coumaroyl-CoA through the action of 4-coumarate-CoA ligase [34] [36]. The critical step in coumarin formation involves the ortho-hydroxylation of para-coumaroyl-CoA to generate a 2,4-dihydroxy intermediate, followed by spontaneous or enzyme-catalyzed lactonization to form umbelliferone [34] [37] [36]. This cyclization step is catalyzed by para-coumaroyl CoA 2'-hydroxylase, a 2-oxoglutarate-dependent dioxygenase that represents a key regulatory point in coumarin biosynthesis [34] [37].

Umbelliferone serves as the central intermediate for all complex coumarin derivatives, including calophyllolide [34] [35] [38]. The formation of pyranocoumarin structures like calophyllolide requires additional prenylation and cyclization steps beyond umbelliferone [35] [39] [40]. Prenylation of umbelliferone occurs through the action of specific prenyltransferases that attach isopentenyl groups to either the C-6 or C-8 positions, determining whether linear or angular pyranocoumarins will be formed [34] [41] [39].

For calophyllolide specifically, the biosynthetic pathway likely involves C-8 prenylation of umbelliferone to form osthenol, followed by additional modifications including hydroxylation, methylation, and cyclization reactions [42] [35] [40]. The presence of a phenyl substituent at C-4 and the complex dimethylchromanone ring system in calophyllolide indicates additional enzymatic steps involving phenylation and ring formation reactions that remain to be fully characterized [42].

Enzymatic Reactions in Biosynthesis

The enzymatic machinery responsible for calophyllolide biosynthesis involves multiple enzyme families working in coordinated fashion to construct the complex molecular architecture [13] [34] [40]. The initial phenylpropanoid pathway enzymes include phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase, which establish the basic coumarin precursor framework [34] [36]. These enzymes have been functionally characterized in various plant species and represent well-understood components of plant secondary metabolism.

Prenyltransferases represent a critical enzyme family in calophyllolide biosynthesis, responsible for the attachment of isoprenyl groups that form the pyran rings characteristic of this compound class [34] [41] [39]. Recent research has identified specific prenyltransferases from Peucedanum praeruptorum that catalyze the prenylation of umbelliferone at different positions [39] [40]. Three distinct prenyltransferases designated PpPT1, PpPT2, and PpPT3 demonstrate the ability to convert simple coumarin skeletons into linear or angular precursors suitable for further cyclization [39] [40].

Cytochrome P450 monooxygenases play essential roles in the formation of pyran and furan ring systems through oxidative cyclization reactions [39] [40]. Two novel cytochrome P450 cyclases, PpDC and PpOC, have been identified as crucial enzymes for the cyclization of prenylated precursors into tetrahydropyran scaffolds [39] [40]. These enzymes catalyze the formation of epoxide intermediates that subsequently undergo acid-base-assisted ring opening to generate the characteristic ring systems found in compounds like calophyllolide [39] [40].

The cyclization mechanism involves the formation of epoxide intermediates followed by acid-base-catalyzed ring closure [39] [40] [43]. Site-specific mutagenesis studies have identified critical amino acid residues including Glu303 in PpDC and Asp301 in PpOC as essential for the catalytic process [39] [40]. These residues likely function as general acids and bases that facilitate the protonation and deprotonation steps required for epoxide ring opening and subsequent cyclization.

Methyltransferases contribute to the final structural modifications of calophyllolide, adding methyl groups to hydroxyl positions and contributing to the compound's specific substitution pattern [34]. O-methyltransferases that utilize S-adenosyl-L-methionine as methyl donors are responsible for the methoxylation of hydroxyl groups on the coumarin ring system. The specific methyltransferases involved in calophyllolide biosynthesis have not been fully characterized, representing an area for future research.

Regulation of Biosynthesis

The regulation of calophyllolide biosynthesis involves complex interactions between environmental signals, developmental programs, and metabolic feedback mechanisms [15] [34] [32]. Transcriptional regulation represents a primary control mechanism, with gene expression levels of key biosynthetic enzymes responding to both internal developmental cues and external environmental stimuli [13] [14]. RNA sequencing studies of Calophyllum brasiliense have revealed tissue-specific expression patterns of candidate genes involved in coumarin biosynthesis pathways [13] [14].

Environmental stress conditions significantly influence the regulation of secondary metabolite biosynthesis including calophyllolide production [15] [44] [32]. Abiotic stress factors such as nutrient limitation, temperature extremes, and water stress can trigger upregulation of defensive secondary metabolites through stress-responsive signaling pathways [44] [32]. The dramatic effects of calcium and potassium deficiency on related compound production in Calophyllum brasiliense demonstrate the importance of nutritional status in regulating biosynthetic pathway activity [15].

Developmental regulation plays a crucial role in determining tissue-specific accumulation patterns and temporal expression of calophyllolide [2] [45] [46]. The preferential accumulation in seeds and the declining concentrations during fruit maturation suggest developmental programs that coordinate biosynthetic gene expression with reproductive development [2]. Tissue-specific metabolic specialization has been documented in other plant systems, with different organs showing distinct secondary metabolite profiles that reflect their specialized functions [45] [46].

Post-transcriptional regulation mechanisms including enzyme activity modulation, protein-protein interactions, and metabolic channeling also contribute to pathway control [26] [34]. The formation of enzyme complexes or metabolons can enhance pathway efficiency and provide additional regulatory control points [26]. The complex multi-step nature of calophyllolide biosynthesis suggests that such organizational mechanisms likely contribute to pathway regulation and product formation.

Feedback regulation mechanisms involving end-product inhibition or precursor availability can modulate pathway flux and final product accumulation [34] [44]. The balance between primary and secondary metabolism represents a fundamental regulatory challenge, with plants needing to allocate carbon and energy resources between growth and defense functions [47]. Environmental conditions that affect this balance, such as nutrient availability or stress conditions, can significantly influence calophyllolide production levels.